N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound with significant potential in pharmaceutical research. It is classified as an amide due to the presence of the -C(=O)N- functional group. The compound's molecular formula is , and it has a molecular weight of approximately 521.618 g/mol. This compound is primarily used for non-human research purposes and is not intended for therapeutic or veterinary applications .
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves several steps that typically include:
Technical details regarding specific reagents and conditions are often proprietary and may vary among laboratories .
The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can be represented using various structural formulas:
InChI=1S/C28H35N5O5/c1-19(2)38-17-7-16-32-27(35)22-8-5-6-9-23(22)33-25(30-31-28(32)33)12-13-26(34)29-15-14-20-18-21(36-3)10-11-24(20)37-4/h5-6,8-11,18-19H,7,12-17H2,1-4H3,(H,29,34)
The compound features a complex arrangement that includes a triazole moiety fused with a quinazoline structure. The presence of methoxy groups on the phenyl ring contributes to its chemical properties and potential biological activity.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can participate in various chemical reactions typical of amides and heterocycles:
These reactions are crucial for exploring derivatives that may enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is not fully elucidated in available literature but may involve:
Quantitative data on its effects in biological systems would require further experimental studies to establish its pharmacological profile.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has potential applications in scientific research areas such as:
Research into this compound could contribute significantly to advancements in medicinal chemistry and drug discovery efforts .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1